molecular formula C16H21ClN2O2S B2508375 2-amino-N-(4-phenylbutyl)benzene-1-sulfonamide hydrochloride CAS No. 1030009-66-5

2-amino-N-(4-phenylbutyl)benzene-1-sulfonamide hydrochloride

Cat. No.: B2508375
CAS No.: 1030009-66-5
M. Wt: 340.87
InChI Key: ASYVSHXCEBDBSV-UHFFFAOYSA-N
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Description

2-amino-N-(4-phenylbutyl)benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C16H21ClN2O2S and its molecular weight is 340.87. The purity is usually 95%.
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Scientific Research Applications

1. Chemotherapeutic Effect in Infections

  • "Para-amino-benzene-sulfonamide and its derivatives, including 2-amino-N-(4-phenylbutyl)benzene-1-sulfonamide hydrochloride, have been observed to exert a specific chemotherapeutic effect in beta-hemolytic streptococcic infection" (Long & Bliss, 1937).

2. Antimycobacterial Activities

  • "Derivatives of this compound showed antimycobacterial activities, with some compounds being active against M. tuberculosis" (Moreth et al., 2014).

3. Creation of New Amino Acid Derivatives

  • "The interaction of this compound with other compounds can lead to the creation of new amino acid derivatives" (Riabchenko et al., 2020).

4. Crystal Structure Analysis

  • "Investigations into the crystal structure of derivatives of this compound have been conducted to establish molecular conformations" (Subashini et al., 2009).

5. Antimicrobial Activity

  • "Some derivatives of this compound have been synthesized and shown to have antimicrobial activity" (El‐Emary et al., 2002).

6. Study of Molecular Interactions

  • "The compound has been used to study molecular interactions in crystals and solutions, including processes like sublimation, solubility, solvation, and distribution" (Perlovich et al., 2008).

7. Functional Modification in Polymer Science

  • "Radiation-induced hydrogels were modified with compounds including this compound, resulting in polymers with potential medical applications" (Aly & El-Mohdy, 2015).

8. Designing Antitumor Agents

  • "Sulfonamide derivatives, including this compound, have been designed and synthesized for potential use as antitumor agents" (Huang et al., 2002).

Mechanism of Action

    Target of Action

    Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase .

    Mode of Action

    Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

    Biochemical Pathways

    By inhibiting the synthesis of folic acid, sulfonamides prevent the bacteria from producing necessary proteins and DNA, thereby stopping their growth .

  • Result of Action

    The inhibition of folic acid synthesis leads to a halt in bacterial growth, making sulfonamides effective bacteriostatic antibiotics .

    Action Environment

    The efficacy and stability of sulfonamides can be influenced by various environmental factors, including pH and presence of pus, which can inhibit their antibacterial action .

Properties

IUPAC Name

2-amino-N-(4-phenylbutyl)benzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S.ClH/c17-15-11-4-5-12-16(15)21(19,20)18-13-7-6-10-14-8-2-1-3-9-14;/h1-5,8-9,11-12,18H,6-7,10,13,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMOSVYXDCGNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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